molecular formula C25H20FN3O B2894600 1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-67-5

1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2894600
M. Wt: 397.453
InChI Key: LCQQCRCGYNGRIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The experimental crystallographic structure and the calculated optimized geometric parameters, vibrational wavenumbers, (1)H NMR and (13)C NMR chemical shift values, electronic absorption maximum wavelength values, HOMO-LUMO analysis, and molecular electrostatic potential (MEP) of similar compounds have been reported .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various steps. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using density functional theory (DFT/B3LYP) method with 6-311++G(d,p) basis set in the ground state .

Scientific Research Applications

Photophysical Properties and Molecular Logic Switches

A study on amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline highlights the compounds' solvatochromism, solid-state fluorescence, and electron transfer processes. The pH-dependent fluorescence of these derivatives enables their use as multilevel logic gates, showcasing their potential in optical and electronic applications (Uchacz et al., 2016).

Supramolecular Aggregation

Research on dihydrobenzopyrazoloquinolines reveals how substitution affects molecular aggregation, forming dimers, sheets, and three-dimensional frameworks through hydrogen bonds. This property is significant for designing molecular assemblies and materials (Portilla et al., 2005).

Fluorescence Quenching and Protonation

Another study explores the reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation, important for developing organic fluorescent materials with stable emission in various conditions (Mu et al., 2010).

Synthesis and Transformations

The Friedländer condensation of 1H-pyrazolin-5-ones with O-aminobenzaldehydes for synthesizing 1H-pyrazolo[3,4-b]quinolines demonstrates the versatility of these compounds in chemical synthesis (Tomasik et al., 1983).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the chemical family of pyrazoloquinolines, show potent cytotoxic activity against various cancer cell lines. This highlights the potential of such compounds in medicinal chemistry (Deady et al., 2003).

Safety And Hazards

While specific safety and hazard information for “1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” is not available, similar compounds have associated hazard statements such as H302 + H312 + H332 - H315 - H317 - H319 - H334 - H335 .

Future Directions

The study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective is of interest. The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-15-7-9-19(11-16(15)2)29-25-21-13-18(26)8-10-23(21)27-14-22(25)24(28-29)17-5-4-6-20(12-17)30-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQQCRCGYNGRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

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